molecular formula C6H5N3O B12888452 Oxazolo[4,5-C]pyridin-4-amine CAS No. 607366-45-0

Oxazolo[4,5-C]pyridin-4-amine

Cat. No.: B12888452
CAS No.: 607366-45-0
M. Wt: 135.12 g/mol
InChI Key: HGLQYFULLQLXHD-UHFFFAOYSA-N
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Description

Oxazolo[4,5-C]pyridin-4-amine is a heterocyclic compound that belongs to the family of oxazole derivatives. . The structure of this compound consists of a fused oxazole and pyridine ring, which imparts unique chemical properties to the molecule.

Chemical Reactions Analysis

Oxazolo[4,5-C]pyridin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of this compound .

Comparison with Similar Compounds

Oxazolo[4,5-C]pyridin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.

Biological Activity

Oxazolo[4,5-C]pyridin-4-amine is a heterocyclic compound characterized by a fused oxazole and pyridine ring system. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_{7}H6_{6}N4_{4}O
  • Molecular Weight : Approximately 135.12 g/mol
  • Structural Features : The compound features an amine group at the 4-position of the pyridine ring, which is crucial for its reactivity and biological interactions .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro testing against various cancer cell lines has demonstrated its potential as an anticancer agent. For instance:

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (Lung)58.44 ± 8.75Induces apoptosis
MCF7 (Breast)99.87 ± 10.90Inhibits VEGFR-2
HT29 (Colon)129.41 ± 10.04P-glycoprotein inhibitor

These findings suggest that this compound may inhibit tumor growth through multiple pathways, including apoptosis induction and inhibition of angiogenesis .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Molecular docking studies indicate that this compound interacts effectively with bacterial targets, showing promise as a potential antibacterial agent with minimal toxicity towards normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates the caspase cascade leading to programmed cell death in cancer cells.
  • VEGFR-2 Inhibition : It inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • P-glycoprotein Inhibition : This inhibition may enhance the efficacy of other chemotherapeutic agents by preventing drug efflux from cancer cells .

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

  • Study on Cytotoxicity : A comparative study showed that this compound exhibited lower cytotoxic effects on normal human lung fibroblast cells compared to Doxorubicin, indicating a favorable therapeutic index .
  • Anticancer Screening : In a screening of various derivatives, compounds structurally related to this compound were found to possess varying degrees of anticancer activity, further supporting the potential of this compound in cancer therapy .

Properties

CAS No.

607366-45-0

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C6H5N3O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H,(H2,7,8)

InChI Key

HGLQYFULLQLXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC=N2)N

Origin of Product

United States

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